Cas no 91925-82-5 (Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate)

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate structure
91925-82-5 structure
商品名:Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate
CAS番号:91925-82-5
MF:C15H14O5
メガワット:274.26866
CID:1092424
PubChem ID:699167

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate
    • methyl 3,5-dihydroxy-4-phenylmethoxybenzoate
    • HMS2273A18
    • SCHEMBL16250484
    • SMR000020898
    • CHEMBL1431142
    • SR-01000523720-1
    • Oprea1_216405
    • Benzoic acid, 3,5-dihydroxy-4-(phenylmethoxy)-, methyl ester
    • EU-0052078
    • SR-01000523720
    • MLS000085769
    • methyl4-(benzyloxy)-3,5-dihydroxybenzoate
    • 91925-82-5
    • AKOS001739999
    • STK759913
    • インチ: InChI=1S/C15H14O5/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8,16-17H,9H2,1H3
    • InChIKey: HXUGADXSKBFNMU-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)C1=CC(=C(C(=C1)O)OCC2=CC=CC=C2)O

計算された属性

  • せいみつぶんしりょう: 274.08412354g/mol
  • どういたいしつりょう: 274.08412354g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 301
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 76Ų

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A136371-1g
Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate
91925-82-5 95+%
1g
$216.0 2024-04-16
Alichem
A019094423-1g
Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate
91925-82-5 95%
1g
$400.00 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1644320-1g
Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate
91925-82-5 98%
1g
¥5132.00 2024-04-25

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate 関連文献

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoateに関する追加情報

Introduction to Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate (CAS No. 91925-82-5)

Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate, with the CAS registry number 91925-82-5, is a complex organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by its benzoate ester structure, which includes a methyl group attached to the benzoic acid moiety. The presence of hydroxyl groups at positions 3 and 5, along with a benzyloxy group at position 4, contributes to its versatile reactivity and functional diversity.

Recent studies have highlighted the importance of Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate in the development of advanced materials and pharmaceuticals. Its aromatic structure and hydrophilic/hydrophobic balance make it an ideal candidate for use in drug delivery systems. Researchers have explored its ability to act as a bioisostere, where it can replace other functional groups in molecules without significantly altering their pharmacokinetic profiles. This property has been leveraged in the design of new drugs targeting various diseases, including cancer and neurodegenerative disorders.

The synthesis of Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate involves a series of carefully controlled reactions, often utilizing green chemistry principles to minimize environmental impact. One common approach involves the esterification of 4-(benzyloxy)-3,5-dihydroxybenzoic acid with methanol under acidic conditions. This method ensures high yields while maintaining the integrity of the compound's functional groups. Recent advancements in catalytic systems have further optimized this process, reducing reaction times and improving product purity.

In terms of applications, Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate has shown promise in the field of cosmetic chemistry. Its ability to act as an emulsifier and stabilizer makes it valuable in the formulation of skin care products. Additionally, its antioxidant properties have been studied for their potential to protect against UV-induced skin damage. Collaborative research between chemists and dermatologists has led to innovative formulations that combine this compound with other bioactive agents for enhanced efficacy.

From an environmental perspective, the biodegradability of Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate has been a topic of interest. Studies conducted under simulated environmental conditions suggest that it undergoes rapid degradation under aerobic conditions, minimizing its ecological footprint. This finding is particularly relevant for industries seeking sustainable alternatives for their chemical formulations.

Looking ahead, ongoing research into Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate is focused on expanding its application scope while ensuring safety and sustainability. Collaborative efforts between academic institutions and industrial partners are expected to yield breakthroughs in areas such as drug delivery, material science, and personal care products. As our understanding of this compound deepens, its role in advancing modern chemistry is likely to grow significantly.

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Amadis Chemical Company Limited
(CAS:91925-82-5)Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate
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清らかである:99%
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価格 ($):194.0